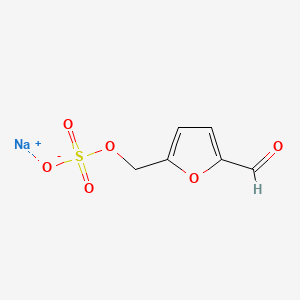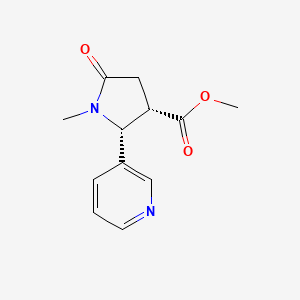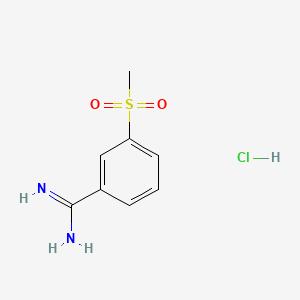
5'-Oxo Amisulpride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Oxo Amisulpride: is a derivative of the antipsychotic drug amisulpride Amisulpride is a benzamide derivative and a selective dopamine D2 and D3 receptor antagonist It is primarily used in the treatment of schizophrenia and other psychiatric disorders
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5’-Oxo Amisulpride typically involves the oxidation of amisulpride. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent over-oxidation.
Industrial Production Methods:
In an industrial setting, the production of 5’-Oxo Amisulpride may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods, such as employing palladium or platinum catalysts, can enhance the efficiency of the reaction. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: As mentioned, the primary reaction for synthesizing 5’-Oxo Amisulpride is the oxidation of amisulpride.
Reduction: The compound can undergo reduction reactions to revert to its parent compound, amisulpride.
Substitution: Various substitution reactions can be performed on the benzamide moiety to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 5’-Oxo Amisulpride.
Reduction: Amisulpride.
Substitution: Various substituted derivatives of 5’-Oxo Amisulpride, depending on the reagents used.
Scientific Research Applications
Chemistry:
5’-Oxo Amisulpride is used as a reference compound in analytical chemistry for the development of new analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology:
In biological research, 5’-Oxo Amisulpride is used to study the metabolism and pharmacokinetics of amisulpride and its derivatives. It helps in understanding the biotransformation pathways and the formation of active or inactive metabolites.
Medicine:
The compound is investigated for its potential therapeutic effects in various psychiatric and neurological disorders. It is also used in preclinical studies to evaluate the efficacy and safety of new antipsychotic drugs.
Industry:
In the pharmaceutical industry, 5’-Oxo Amisulpride is used as an intermediate in the synthesis of new drug candidates. It is also employed in the quality control of amisulpride formulations to ensure the absence of oxidative impurities.
Mechanism of Action
5’-Oxo Amisulpride exerts its effects primarily through its interaction with dopamine receptors. It acts as an antagonist at dopamine D2 and D3 receptors, which are involved in the regulation of mood, cognition, and behavior. By blocking these receptors, 5’-Oxo Amisulpride can modulate dopaminergic neurotransmission, leading to its antipsychotic and antidepressant effects.
The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its therapeutic effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Amisulpride: The parent compound, used as an antipsychotic drug.
Sultopride: Another benzamide derivative with similar dopamine receptor antagonistic properties.
Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.
Comparison:
5’-Oxo Amisulpride is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar benzamide derivatives. Its selective interaction with dopamine receptors and potential effects on other neurotransmitter systems make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
4-amino-N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-20-11(6-7-16(20)21)10-19-17(22)12-8-15(26(23,24)5-2)13(18)9-14(12)25-3/h8-9,11H,4-7,10,18H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOPJVIOWCCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)






![[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide](/img/structure/B589453.png)

